N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide group linked to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole moiety. The oxadiazole core is an electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications. The dimethylpyrazole substituent may contribute to hydrophobic interactions, while the cyclopropane ring introduces conformational rigidity.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-6-5-8(16(2)15-6)10-13-14-11(18-10)12-9(17)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFJINFTSNKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a variety of ways, often leading to significant changes in cellular function.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, often leading to significant downstream effects.
Pharmacokinetics
Similar compounds have been shown to exhibit a range of adme properties, which can significantly impact their bioavailability.
Result of Action
Similar compounds have been shown to exert significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal stability can affect its efficacy and stability. Some similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 216 to 299 °C.
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Oxadiazole/Thiazole Families
The following table summarizes key structural and synthetic differences between the target compound and related analogs:
| Compound Class | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Molecular Formula (Example) | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 1,3-Dimethylpyrazole, Cyclopropanecarboxamide | N/A | N/A | C12H14N4O2 (estimated) | - |
| Pyrazole-4-carboxamide Derivatives (e.g., 3a–3p) | Pyrazole | Chloro, Cyano, Aryl Groups | 62–71 | 123–183 | C21H15ClN6O (e.g., 3a) | [1] |
| Thiazole-Cyclopropanecarboxamides (e.g., 50, 74) | Thiazole | Fluorobenzoyl, Pyrrolidinyl, Methoxyphenyl | 20–27 | N/A | C24H20FN3O3S (e.g., 50) | [2],[4] |
| Pyrazolo[3,4-d]thiazole Derivatives (e.g., 937037-96-2) | Pyrazolothiazole | 2-Chlorophenyl, Imidazole | N/A | N/A | C17H13ClN6OS | [5] |
Key Observations:
Core Heterocycle: The target compound’s 1,3,4-oxadiazole core differs from thiazole or pyrazolothiazole systems in electronic properties. Thiazole derivatives (e.g., compounds 50, 74) exhibit lower synthetic yields (20–27%) compared to pyrazole-oxadiazole analogs (62–71%), suggesting greater synthetic challenges with thiazole systems [1],[4].
Substituent Effects: The dimethylpyrazole group in the target compound likely enhances lipophilicity compared to chloro/cyano-substituted pyrazoles (e.g., 3a–3p), which may improve membrane permeability but reduce aqueous solubility [1].
Synthetic Methodology :
- Pyrazole-oxadiazole derivatives (e.g., 3a–3p) are synthesized via EDCI/HOBt-mediated coupling, while thiazole analogs (e.g., 74) use HATU/DIPEA, reflecting differences in reactivity between oxadiazole and thiazole precursors [1],[2].
Physicochemical and Spectroscopic Comparisons
- Melting Points : Pyrazole-4-carboxamide derivatives (3a–3p) exhibit melting points ranging from 123–183°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range due to structural similarity [1].
- Spectroscopic Data :
- 1H-NMR : Aromatic protons in analogous compounds (e.g., 3a–3d) resonate at δ 7.2–8.1 ppm, while methyl groups (e.g., 2.42–2.66 ppm) and cyclopropane protons (typically δ 1.0–2.0 ppm) provide distinct signatures [1],[4].
- MS/HRMS : Molecular ion peaks for pyrazole derivatives (e.g., [M+H]+ = 403.1 for 3a) align with theoretical values, demonstrating high purity [1].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
